molecular formula C6H5Cl2NO B1302939 (4,6-Dichloropyridin-3-yl)methanol CAS No. 73998-95-5

(4,6-Dichloropyridin-3-yl)methanol

Cat. No.: B1302939
CAS No.: 73998-95-5
M. Wt: 178.01 g/mol
InChI Key: VDXWCRIARMBDOX-UHFFFAOYSA-N
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Description

(4,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a hydroxymethyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyridin-3-yl)methanol typically involves the reduction of methyl 4,6-dichloronicotinate. One common method includes dissolving methyl 4,6-dichloronicotinate in tetrahydrofuran (THF) and adding sodium borohydride as a reducing agent. The reaction is carried out under an inert atmosphere, and methanol is added dropwise to the solution .

Industrial Production Methods: In industrial settings, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: 4,6-Dichloropyridine-3-carboxylic acid.

    Reduction: 4,6-Dichloropyridin-3-ylmethane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,6-Dichloropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.

Comparison with Similar Compounds

  • 4,6-Dichloropyridine-3-carboxylic acid
  • 4,6-Dichloropyridin-3-ylmethane
  • 4,6-Dichloronicotinyl alcohol

Uniqueness: (4,6-Dichloropyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXWCRIARMBDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376397
Record name (4,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73998-95-5
Record name (4,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dichloropyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To lithium aluminum hydride (2.4 g, 64 mmol) and aluminum chloride (17 g, 128 mmol) in Et2O (200 mL) at 0° C. was added a solution of methyl 4,6-dichloronicotinate (13.1 g, 64 mmol) in Et2O (100 mL) dropwise with stirring. The resulting solution was heated at reflux for one hour. The reaction mixture was quenched with 100 mL of H2O/ice. The resulting solution was extracted with EtOAc (2×500 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuo to afford 4.5 g (43%) of (4,6-dichloropyridin-3-yl)methanol.
Quantity
2.4 g
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17 g
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13.1 g
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reactant
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200 mL
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solvent
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Compound 41A (2.5 g, 60%) was prepared from 4,6-dichloro-nicotinic acid (4.5 g, 23.4 mmol) using a procedure similar to the synthesis of 1A.
Quantity
4.5 g
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60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 3
(4,6-Dichloropyridin-3-yl)methanol
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(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 5
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 6
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(4,6-Dichloropyridin-3-yl)methanol

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